molecular formula C15H14N4OS B2703523 1-benzyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone CAS No. 242472-19-1

1-benzyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone

Cat. No. B2703523
CAS RN: 242472-19-1
M. Wt: 298.36
InChI Key: SDKWPMJQRYIHMZ-UHFFFAOYSA-N
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Description

1-benzyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone, also known as BMS-5, is a small molecule that has recently been studied for its potential applications in scientific research. BMS-5 is a heterocyclic organic compound containing both a benzyl and a pyridinone ring, and is most commonly used as a ligand for metal-catalyzed reactions. BMS-5 has been studied for its ability to bind to metal ions, as well as its potential applications in drug delivery, catalysis, and as a therapeutic agent.

Scientific Research Applications

Antitumor Applications

A study on the synthesis and antitumor activity of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains revealed the potential of such compounds in cancer treatment. These compounds were evaluated for their in vitro antitumor activity against several cell lines, showing promising results in terms of inhibitory concentration values obtained through the MTT assay. This indicates the potential use of similar structures in designing new antitumor agents (Guo-qiang Hu et al., 2008).

Drug Delivery Systems

Another application involves the development of drug delivery systems. A study demonstrated the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage, highlighting the potential for controlled drug delivery. These systems showed enhanced cytotoxicity against human ovarian cancer cells, suggesting that similar compounds could be used to improve the efficacy and safety of chemotherapy (J. Mattsson et al., 2010).

Material Science

In the field of material science, certain compounds have been investigated for their potential in creating high-refractive index materials. A study on transparent aromatic polyimides derived from thiophenyl-substituted benzidines demonstrated the ability to synthesize materials with high refractive indices and small birefringence, alongside good thermomechanical stabilities. Such materials have applications in optoelectronics and photonics (P. Tapaswi et al., 2015).

Catalysis

Compounds containing pyridinone moieties have also found use in catalysis. A study on palladacycles with normal and spiro chelate rings, designed from bi- and tridentate ligands with an indole core, explored their applications as catalysts in chemical reactions. These complexes were efficient in catalyzing the Suzuki–Miyaura coupling, highlighting the versatility of such compounds in facilitating chemical transformations (M. Singh et al., 2017).

Corrosion Inhibition

Finally, triazole derivatives have been studied for their effectiveness as corrosion inhibitors for metals in acidic media. This research is crucial in industries where metal preservation is important, providing insights into how similar compounds can protect against corrosion, thereby extending the lifespan of metal components (Qisheng Ma et al., 2017).

properties

IUPAC Name

1-benzyl-3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-18-13(16-17-15(18)21)12-8-5-9-19(14(12)20)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKWPMJQRYIHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC=CN(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone

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